
D-Ribose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose-d6: is a deuterium-labeled form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways and reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Ribose-d6 can be synthesized through various methods, including chemical synthesis and fermentation. One common method involves the chemical synthesis of D-Ribose from D-glucose, followed by the incorporation of deuterium atoms . This process typically requires specific reaction conditions, such as the use of deuterated reagents and solvents, to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus species, are genetically engineered to produce high yields of D-Ribose, which is then subjected to deuterium exchange reactions to obtain this compound . This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: D-Ribose-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride to convert this compound into ribitol.
Substitution: Substitution reactions often involve the use of acetic anhydride or alkyl halides to form esters or ethers.
Major Products Formed: The major products formed from these reactions include ribonic acid, ribitol, and various esters and ethers, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: D-Ribose-d6 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism . Its deuterium labeling allows for precise tracking of the compound in various biochemical reactions.
Biology: In biological research, this compound is employed to study the synthesis and degradation of nucleotides and nucleic acids. It helps in elucidating the role of ribose in cellular processes such as DNA and RNA synthesis .
Medicine: this compound has potential therapeutic applications in the treatment of conditions like chronic fatigue syndrome and heart disease. It is used to investigate the effects of ribose supplementation on ATP production and energy metabolism in patients .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its role as a precursor in the synthesis of antiviral and anticancer drugs is of particular interest .
Mecanismo De Acción
D-Ribose-d6 exerts its effects primarily through its involvement in the pentose phosphate pathway (PPP) and ATP production . Upon entering the cell, this compound is phosphorylated to form ribose-5-phosphate, which serves as a precursor for nucleotide synthesis and ATP production . The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation enhances the utilization of stored energy and promotes the synthesis of new mitochondria, thereby improving cellular energy levels .
Comparación Con Compuestos Similares
Deoxyribose: A structural analog of D-Ribose, found in DNA, and plays a crucial role in genetic material synthesis.
D-Arabinose: Another pentose sugar, similar in structure to D-Ribose, but with different biological functions.
Uniqueness of D-Ribose-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s behavior and interactions in various biochemical pathways, making it a powerful tool in scientific research .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D |
Clave InChI |
PYMYPHUHKUWMLA-JDSYEOJOSA-N |
SMILES isomérico |
[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

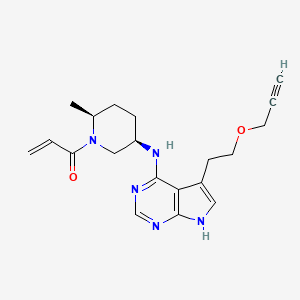


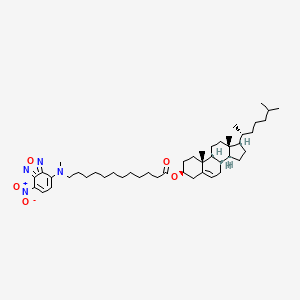

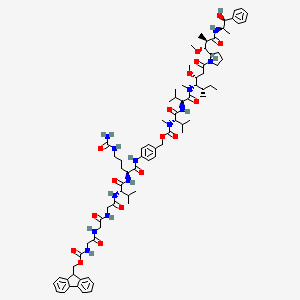
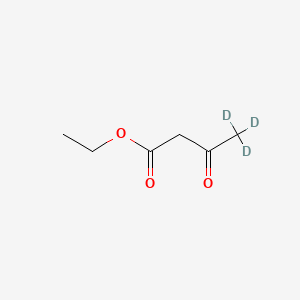
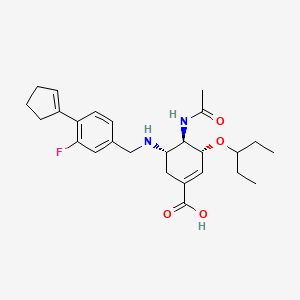
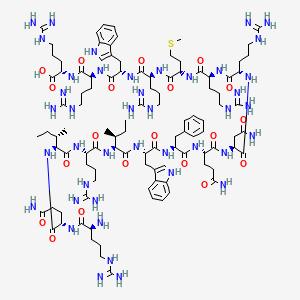
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

